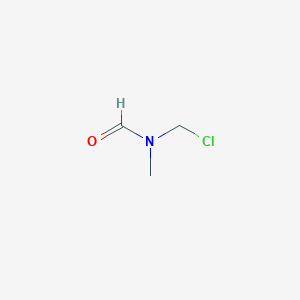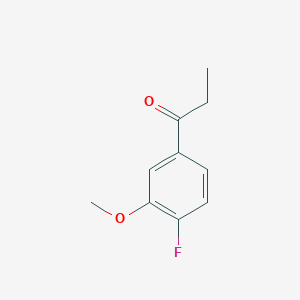![molecular formula C9H18OS2Si B14433840 {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane CAS No. 77149-44-1](/img/structure/B14433840.png)
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane is a chemical compound known for its unique structure and properties This compound features a butadiene backbone substituted with methylsulfanyl groups and an oxy(trimethyl)silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane typically involves the reaction of butadiene derivatives with methylsulfanyl groups and trimethylsilyl reagents. The reaction conditions often include the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced butadiene derivatives, and various substituted silanes.
Scientific Research Applications
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which {[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane exerts its effects involves interactions with various molecular targets. The methylsulfanyl groups can participate in nucleophilic or electrophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can modulate biochemical pathways and influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Vinyl chloride: A similar compound with a vinyl group instead of the butadiene backbone.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a silyl group and a butadiene-like structure.
Uniqueness
{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane is unique due to the presence of both methylsulfanyl and trimethylsilyl groups, which confer distinct reactivity and stability compared to other similar compounds. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
77149-44-1 |
|---|---|
Molecular Formula |
C9H18OS2Si |
Molecular Weight |
234.5 g/mol |
IUPAC Name |
4,4-bis(methylsulfanyl)buta-1,3-dien-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C9H18OS2Si/c1-8(10-13(4,5)6)7-9(11-2)12-3/h7H,1H2,2-6H3 |
InChI Key |
YHBIHFLYEDXSHC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C=C(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


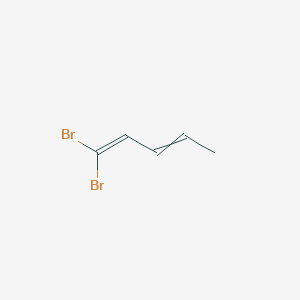
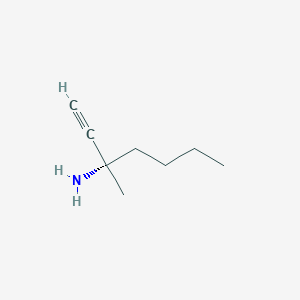
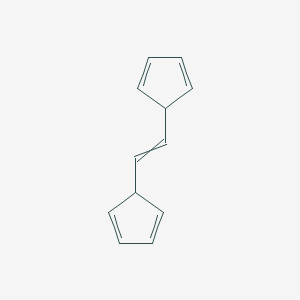

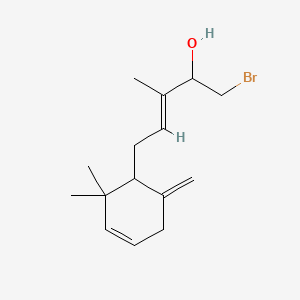
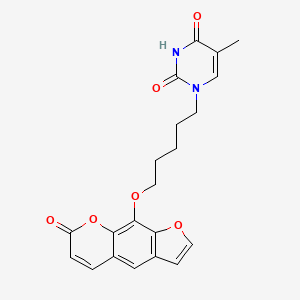
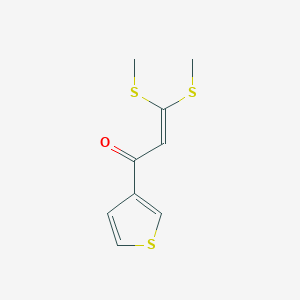
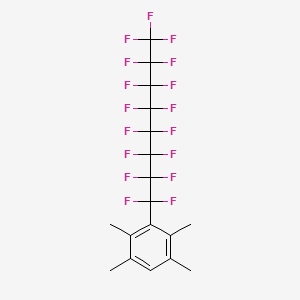
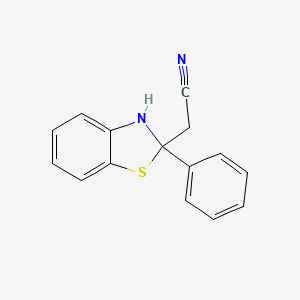
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)
